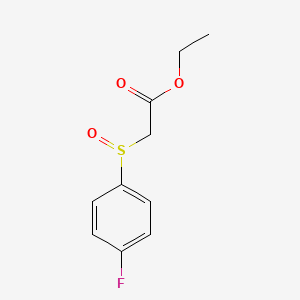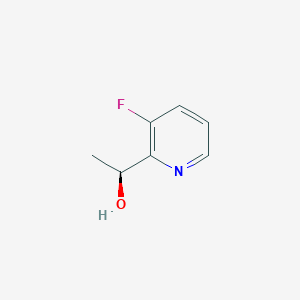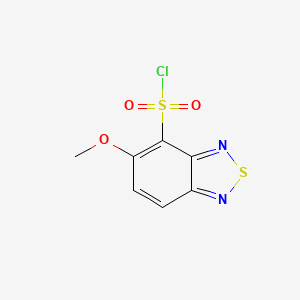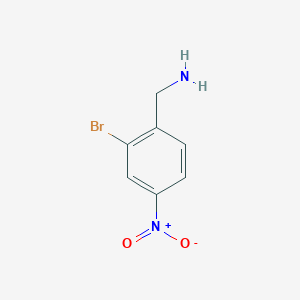
Ethyl 2-(4-fluorophenylsulfinyl)acetate
Descripción general
Descripción
Ethyl 2-(4-fluorophenylsulfinyl)acetate is an organic compound with the molecular formula C10H11FO3S It is a derivative of phenylsulfinyl acetate, where a fluorine atom is substituted at the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-fluorophenylsulfinyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 4-fluorophenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction to form the desired product.
Another method involves the oxidation of ethyl 2-(4-fluorophenylthio)acetate using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This reaction converts the thioether group to a sulfoxide, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-fluorophenylsulfinyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or peracids.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, various nucleophiles (amines, alcohols).
Major Products Formed
Oxidation: Ethyl 2-(4-fluorophenylsulfonyl)acetate.
Reduction: Ethyl 2-(4-fluorophenylthio)acetate.
Substitution: Corresponding amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-fluorophenylsulfinyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used to study the effects of fluorinated sulfoxides on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It may be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-fluorophenylsulfinyl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Ethyl 2-(4-fluorophenylsulfinyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenylsulfinyl)acetate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound may confer different electronic properties and reactivity.
Ethyl 2-(4-methylphenylsulfinyl)acetate: Contains a methyl group instead of fluorine. The methyl group is less electronegative than fluorine, leading to different chemical behavior.
Ethyl 2-(4-nitrophenylsulfinyl)acetate: Contains a nitro group, which is electron-withdrawing and can significantly alter the compound’s reactivity compared to the fluorine-substituted analog.
This compound is unique due to the presence of the fluorine atom, which can influence its chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
ethyl 2-(4-fluorophenyl)sulfinylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRWAOHLCXTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)


![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)


![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)







